2-Furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide 2-Furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide
Brand Name: Vulcanchem
CAS No.: 920116-90-1
VCID: VC0368402
InChI: InChI=1S/C22H21N3O2/c26-22(20-13-7-15-27-20)23-16-21-24-18-11-4-5-12-19(18)25(21)14-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,23,26)
SMILES: C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4g/mol

2-Furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide

CAS No.: 920116-90-1

Main Products

VCID: VC0368402

Molecular Formula: C22H21N3O2

Molecular Weight: 359.4g/mol

2-Furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide - 920116-90-1

CAS No. 920116-90-1
Product Name 2-Furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide
Molecular Formula C22H21N3O2
Molecular Weight 359.4g/mol
IUPAC Name N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C22H21N3O2/c26-22(20-13-7-15-27-20)23-16-21-24-18-11-4-5-12-19(18)25(21)14-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,23,26)
Standard InChIKey ICFRXYFRDCNNKB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Canonical SMILES C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
PubChem Compound 16619660
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator